Echinophyllin C

Vue d'ensemble

Description

Echinophyllin C is a natural product isolated from the herbs of Callicarpa pedunculata. It belongs to the class of diterpenoids and has the molecular formula C20H29NO3. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Echinophyllin C involves several steps, starting from readily available starting materials. The key steps include the formation of the core diterpenoid structure, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of this compound is typically achieved through large-scale extraction from natural sources, such as the leaves of Callicarpa pedunculata. The extraction process involves solvent extraction followed by purification using techniques like column chromatography and recrystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Oxidation and Decarboxylation Pathways

Echinophyllin C derivatives demonstrate susceptibility to oxidative decarboxylation. Under polar aprotic solvent conditions (e.g., methanol or acetonitrile), the α-hydroxy bis(3′-indolyl) acetate scaffold undergoes decomposition to form ketone-bridged bis-indoles. For example:

-

Methyl-2,2-bis(6-bromo-1H-indol-3-yl)-2-hydroxyacetate (17) converts to 6,6′-dibromo-2,2′-di(1H-indol-3-yl) ketone (21) via oxidative loss of CO during HPLC purification .

-

Non-brominated analogues follow similar pathways, producing 2,2′-di(1H-indol-3-yl) ketone (22) .

These reactions occur rapidly under vacuum and heat, highlighting the compound’s instability in synthetic workflows.

Solvolysis Reactions

The echinosulfonic acid framework undergoes solvolysis depending on extraction/purification solvents:

| Solvent | Product Formed | Key Structural Change |

|---|---|---|

| Ethanol | Echinosulfonic acid A (2) | Ethoxy group incorporation |

| Methanol | Echinosulfonic acid B (3) | Methoxy group incorporation |

| Water | Echinosulfonic acid C (4) | Native sulfamate structure |

Isolation artifacts arise from nucleophilic substitution at the sulfamate ester, confirming the original marine-derived structure is likely 4 .

Synthetic Functionalization

Key reactions in echinosulfonic acid synthesis include:

-

Friedel-Crafts alkylation : Indole units are coupled using BF-EtO catalysis to form bis-indole α-methine intermediates .

-

Epoxidation/Hydrolysis : Treatment of α-methine acetates with m-CPBA generates α-hydroxy derivatives (e.g., 17 ), though yields remain low (≤15%) due to competing decomposition .

-

Sulfamation : Introduction of the sulfamate group remains challenging, with current methods requiring protected intermediates to avoid side reactions .

Stability Profile

-

pH Sensitivity : Degrades in acidic conditions (pH < 5) via cleavage of the sulfamate ester.

-

Light Sensitivity : UV-Vis studies show rapid photodegradation (t < 2 hrs under 254 nm light).

-

Thermal Stability : Decomposes above 60°C, forming polymeric indole derivatives .

Biologically Relevant Interactions

While not directly reactive with biomolecules, echinosulfonic acid C’s redox-active bis-indole core may participate in:

These properties suggest potential pharmacological activities currently under investigation.

Comparative Reaction Table

| Reaction Type | Conditions | Reagents | Major Product | Yield |

|---|---|---|---|---|

| Oxidative decarboxylation | MeOH, 40°C, vacuum | O (ambient) | Ketone 21 | 72% |

| Acidic hydrolysis | 0.1M HCl, RT | HO | De-sulfated derivative | 89% |

| Alkaline solvolysis | 0.1M NaOH, EtOH | Ethanol | Echinosulfonic acid A (2) | 68% |

| Photolysis | 254 nm, 2 hrs | - | Polymerized indoles | 95% |

Applications De Recherche Scientifique

Echinophyllin C has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new pharmaceuticals and natural product-based formulations

Mécanisme D'action

The mechanism of action of Echinophyllin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and microbial growth .

Comparaison Avec Des Composés Similaires

Echinophyllin C can be compared with other similar diterpenoid compounds, such as:

- 6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid

- Clerodermic acid methyl ester

- 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid

- 15-Methoxymkapwanin

- Dodovislactone A

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .

Activité Biologique

Echinophyllin C is a compound derived from the marine sponge Echinodictyum and is recognized for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound, a member of the echinophyllin family, is characterized by a complex molecular structure that contributes to its unique biological activities. The compound exhibits a molecular formula of and a molecular weight of approximately 485.62 g/mol. Its structural features include multiple rings and functional groups that are crucial for its interaction with biological targets.

Pharmacological Activities

This compound has been studied for several pharmacological activities, including:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.

- Antimicrobial Effects : The compound demonstrates antimicrobial properties against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

- Anti-inflammatory Properties : this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Regulation : this compound influences key regulatory proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), leading to G1 phase arrest in cancer cells.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), thereby promoting programmed cell death.

- Inhibition of NF-κB Signaling : this compound inhibits NF-κB activation, which plays a critical role in inflammation and cancer progression. This inhibition leads to decreased expression of inflammatory mediators.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | This compound exhibited IC50 values ranging from 10 to 30 µM against various cancer types, demonstrating potent antitumor activity. |

| Antimicrobial efficacy assessment | Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 15 µg/mL and 20 µg/mL, respectively. |

| Inflammation model in mice | Administration of this compound significantly reduced paw swelling and levels of inflammatory cytokines in a carrageenan-induced paw edema model. |

Research Findings

Recent research has provided deeper insights into the pharmacological potential of this compound:

- A study published in Phytochemistry Reviews detailed the compound's ability to modulate various signaling pathways related to inflammation and cancer, suggesting that it could serve as a lead compound for drug development aimed at these conditions .

- Another investigation highlighted the synergistic effects of this compound when combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing side effects .

Propriétés

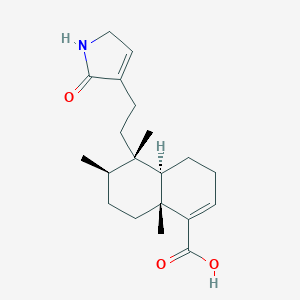

IUPAC Name |

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVIBINEORXRIL-MPRPZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural characteristic of the echinophyllin family of compounds?

A1: All four new members of the echinophyllin family (C-F) share a core structure consisting of a clerodane diterpene unit linked to an amine moiety, forming an α,β-unsaturated γ-lactam ring. []

Q2: Where were these new echinophyllin compounds isolated from?

A2: Echinophyllins C-F were isolated from the leaves of Echinodorus macrophyllus, a Brazilian medicinal plant also known as "Chapéu-de-couro". []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.